Cas no 477871-40-2 (Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate)
Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 4-[(4-METHYLPHENYL)SULFONYL]-3-NITROBENZENECARBOXYLATE
- Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate
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Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M177475-25mg |
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate |
477871-40-2 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M177475-50mg |
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate |
477871-40-2 | 50mg |
$ 380.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00891149-1g |
Methyl 4-(4-methylbenzenesulfonyl)-3-nitrobenzoate |
477871-40-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI70762-1mg |
methyl 4-(4-methylbenzenesulfonyl)-3-nitrobenzoate |
477871-40-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI70762-5mg |
methyl 4-(4-methylbenzenesulfonyl)-3-nitrobenzoate |
477871-40-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI70762-10mg |
methyl 4-(4-methylbenzenesulfonyl)-3-nitrobenzoate |
477871-40-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI70762-500mg |
methyl 4-(4-methylbenzenesulfonyl)-3-nitrobenzoate |
477871-40-2 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI70762-1g |
methyl 4-(4-methylbenzenesulfonyl)-3-nitrobenzoate |
477871-40-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| abcr | AB579585-500mg |
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate; . |
477871-40-2 | 500mg |
€678.60 | 2024-08-02 | ||
| abcr | AB579585-1g |
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate; . |
477871-40-2 | 1g |
€1312.80 | 2024-08-02 |
Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate Suppliers
Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate
Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate (CAS No. 477871-40-2): A Comprehensive Overview
Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate, with the CAS number 477871-40-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a complex aromatic structure, has been extensively studied for its potential applications in various scientific domains, particularly in medicinal chemistry and drug development.
The molecular structure of Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate comprises a benzenoid core substituted with a nitro group at the 3-position and a sulfonyl group at the 4-position, linked to a methyl ester moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, making it a versatile building block for more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic compounds. The nitro group in Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate is particularly noteworthy, as it can be reduced to an amine under specific conditions, leading to the formation of novel amine derivatives with potential therapeutic benefits. This transformation has been extensively studied in the context of developing new antibiotics and anti-inflammatory agents.
One of the most compelling aspects of this compound is its role in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymatic pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism, highlighting its potential as a lead compound for anticancer drug discovery. The sulfonyl group, in particular, is known for its ability to enhance binding affinity to biological targets, making it an attractive moiety for medicinal chemists.
The ester functionality in Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate also plays a crucial role in its chemical behavior. Ester groups are well-known for their versatility in organic synthesis, allowing for further functionalization through hydrolysis or transesterification reactions. This flexibility has enabled researchers to create a wide array of derivatives with tailored properties, expanding the compound's utility in drug development and material science.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity and mechanism of action. Molecular modeling studies have provided insights into how Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate interacts with biological targets at the molecular level. These studies have not only elucidated its pharmacophoric features but also identified potential modifications that could improve its efficacy and selectivity.
The synthesis of this compound has also seen significant improvements over the years. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements have made it more accessible for researchers to explore its potential applications without significant logistical challenges.
In conclusion, Methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzenecarboxylate (CAS No. 477871-40-2) is a multifaceted compound with considerable promise in pharmaceutical research. Its unique structural features make it an invaluable tool for developing new drugs and materials. As research continues to uncover new applications and refine synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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